molecular formula C29H29N3O6S B2822269 N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide CAS No. 851715-47-4

N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2822269
CAS No.: 851715-47-4
M. Wt: 547.63
InChI Key: VGQPZEPCJIAORL-UHFFFAOYSA-N
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Description

N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, an indole ring, and a dimethoxybenzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde and an acid catalyst to form the 1,3-benzodioxole ring.

    Synthesis of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The benzodioxole and indole intermediates are then coupled using appropriate reagents and conditions to form the desired compound. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole, indole, or benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
  • N-[(2R,4aS,12aR)-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-5-methyl-6-oxo-2,3,4,4a,12,12a-hexahydropyrano[2,3-c][1,5]benzoxazocin-8-yl]-4-oxanecarboxamide

Uniqueness

N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Biological Activity

N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide, a complex organic compound, has attracted attention for its potential biological activities. This article reviews the biological properties of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzodioxole moiety, an indole unit, and a dimethoxybenzamide group. Its molecular formula is C24H26N4O4SC_{24}H_{26}N_{4}O_{4}S. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, studies have shown that similar compounds can inhibit phospholipase A2 (PLA2), which is linked to inflammatory responses .
  • Antioxidant Activity : The benzodioxole structure is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress.
  • Modulation of Signaling Pathways : Compounds with similar scaffolds have been reported to modulate signaling pathways such as NF-kB and MAPK, which are crucial in cancer and inflammatory diseases.

Anticancer Activity

Research indicates that derivatives of benzodioxole and indole exhibit significant anticancer properties. For example:

  • In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Inhibition of Bacterial Growth : Preliminary studies show that compounds with similar structures can inhibit the growth of pathogenic bacteria by disrupting membrane integrity or inhibiting vital metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential is supported by the ability to inhibit PLA2 and other inflammatory mediators:

CompoundActivityIC50 (μM)
This compoundPLA2 InhibitionTBD

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Properties : A study demonstrated that a related indole derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Efficacy : Research showed that another benzodioxole-containing compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of benzodioxole and indole intermediates. These are coupled via a sulfanylacetamide linkage under controlled temperature (e.g., 60–80°C) and pH (neutral to mildly acidic) to minimize side reactions. Key steps include:

  • Functionalization of the benzodioxole ring.
  • Introduction of the sulfanyl group to the indole moiety.
  • Final coupling with the 3,4-dimethoxybenzamide group. Analytical validation (e.g., NMR, mass spectrometry) is essential after each step to ensure intermediate purity .

Q. How can researchers confirm the structural integrity and purity of the compound?

A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) : To verify the presence of benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and indole (δ 7.2–7.8 ppm for aromatic protons) moieties.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated m/z 563.18 vs. observed 563.19).
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area under the curve). X-ray crystallography (using SHELX programs) can resolve ambiguous structural features .

Q. What preliminary biological assays are appropriate for evaluating its activity?

Initial screens should focus on target engagement:

  • Enzyme inhibition assays : Use fluorogenic substrates or radiolabeled ligands to measure IC₅₀ values for enzymes like cytochrome P450 or kinases.
  • Receptor binding studies : Employ competitive binding assays with labeled reference ligands (e.g., for serotonin or dopamine receptors).
  • Cellular viability assays : Test cytotoxicity in HEK293 or HepG2 cell lines at 1–100 µM concentrations .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). For example:

FactorRange TestedOptimal Value
Temperature50–90°C75°C
Reaction time6–24 h12 h
Equivalents of catalyst0.5–2.01.2
Computational tools (e.g., quantum chemical calculations) can predict transition states to guide condition selection .

Q. How to resolve contradictions in binding affinity data across different assays?

Discrepancies may arise from assay-specific artifacts (e.g., solvent effects, protein flexibility). Mitigation strategies include:

  • Consensus docking : Use multiple scoring functions (e.g., Glide XP, AutoDock Vina) to cross-validate binding poses .
  • Isothermal Titration Calorimetry (ITC) : Directly measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
  • Mutational analysis : Identify key residues in the binding pocket via alanine scanning .

Q. What computational strategies can predict reactivity or metabolic pathways?

  • Reaction path search algorithms : Tools like GRRM or AFIR map potential energy surfaces to identify feasible reaction pathways.
  • Machine learning models : Train on databases (e.g., PubChem) to predict sites of oxidative metabolism (e.g., CYP450-mediated hydroxylation).
  • Molecular dynamics simulations : Probe ligand-protein stability over nanosecond timescales to assess off-target effects .

Q. How to address challenges in interpreting complex analytical data (e.g., overlapping NMR peaks)?

  • 2D NMR techniques : Use HSQC or HMBC to resolve overlapping signals via correlation spectroscopy.
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific nuclei.
  • Hybrid spectral databases : Match fragmentation patterns (MS/MS) against libraries like MoNA or METLIN .

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O6S/c1-35-23-10-8-20(14-25(23)36-2)29(34)30-11-12-32-16-27(21-5-3-4-6-22(21)32)39-17-28(33)31-15-19-7-9-24-26(13-19)38-18-37-24/h3-10,13-14,16H,11-12,15,17-18H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQPZEPCJIAORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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